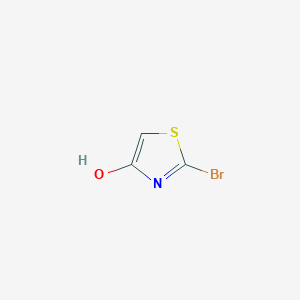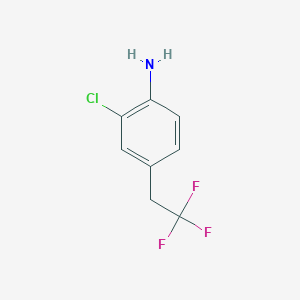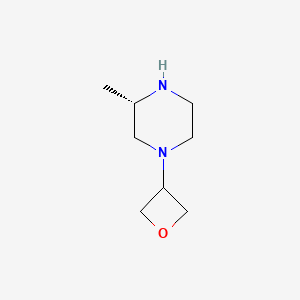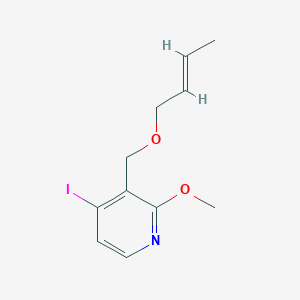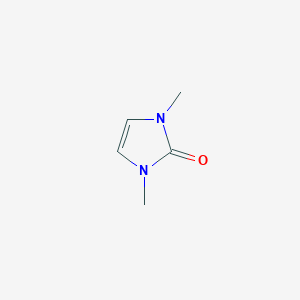
1,3-Dimethyl-2-imidazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-imidazolone is a highly polar, non-protonic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. It is a cyclic urea derivative and is often used in various chemical reactions due to its stability and solubility properties. This compound is particularly valuable in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-imidazolone can be synthesized through several methods:
Cyclization of N,N-dimethylurea: This method involves the cyclization of N,N-dimethylurea in the presence of a base such as sodium hydride.
Reaction of N,N-dimethylamine with ethylene carbonate: This reaction is carried out under high temperature and pressure conditions.
Condensation of N-methylformamide with formaldehyde: This method involves the use of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound typically involves the use of full-glass reactive distillation equipment. The process includes oxidation and reduction systems, secondary reactive distillation, and removal of organic substances and impurities. The oxidation system often consists of potassium permanganate, while the reduction system uses a suitable reducing agent .
化学反応の分析
1,3-Dimethyl-2-imidazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazolones.
科学的研究の応用
1,3-Dimethyl-2-imidazolone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions involving strong nucleophiles.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: Investigated for its potential use in drug delivery systems, particularly for transdermal applications.
作用機序
The mechanism of action of 1,3-Dimethyl-2-imidazolone involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, thereby facilitating various synthetic processes. Its molecular targets include nucleophiles and electrophiles, and it participates in pathways involving nucleophilic substitution and elimination reactions.
類似化合物との比較
1,3-Dimethyl-2-imidazolone can be compared with other similar compounds such as:
1,3-Dimethylimidazolidin-2-one: Another cyclic urea derivative with similar solvent properties but different reactivity.
N,N-Dimethylformamide: A polar aprotic solvent with a lower boiling point and different solubility characteristics.
Dimethyl sulfoxide: A highly polar solvent with a wide range of applications but different toxicity profile.
Uniqueness
This compound is unique due to its high boiling point, chemical stability, and ability to dissolve a wide range of compounds without participating in the reaction itself. This makes it particularly valuable in high-temperature reactions and industrial processes .
特性
CAS番号 |
39799-78-5 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC名 |
1,3-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3 |
InChIキー |
CFQPVBJOKYSPKG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


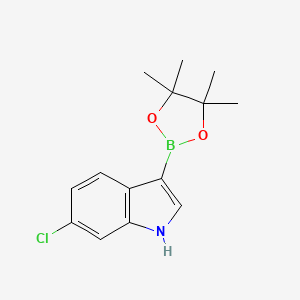

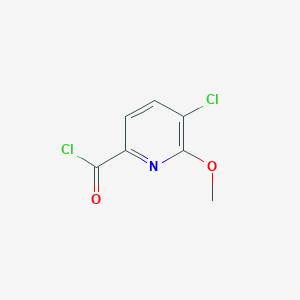
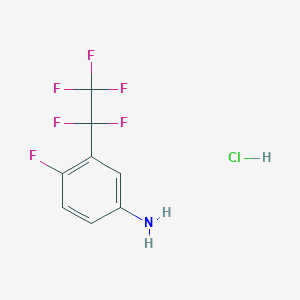
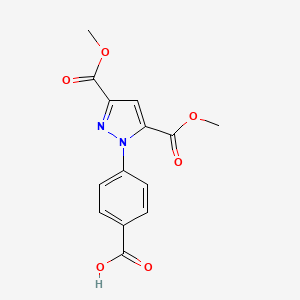
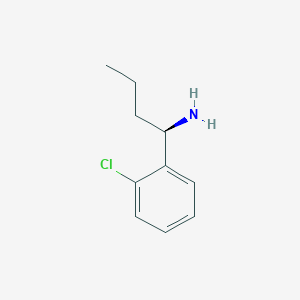
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
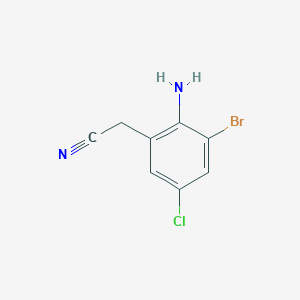
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)
